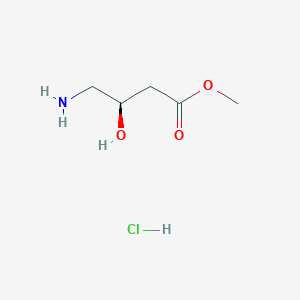

Methyl (3R)-4-amino-3-hydroxybutanoate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride, also known as L-Threonine methyl ester hydrochloride, is an important amino acid derivative used in scientific research. It is a white crystalline powder with a molecular weight of 195.6 g/mol. This compound is synthesized from L-threonine, which is an essential amino acid that cannot be synthesized by the human body.

Scientific Research Applications

Intramolecular Cyclizations

One application involves the preparation of bicyclic tetrahydropyrans via intramolecular Prins cyclizations. Methyl (4E,7R)-7-hydroxyoctanoate, derived from ethyl (R)-3-hydroxybutanoate, reacted with aldehydes to yield bicyclic oxygen heterocycles. This process efficiently creates new stereogenic centers, showcasing the compound's utility in stereoselective organic synthesis (Elsworth & Willis, 2008).

Biopolymer Degradation

Another study highlighted the direct degradation of the biopolymer poly[(R)-3-hydroxybutyric acid] to (R)-3-hydroxybutanoic acid and its methyl ester. This showcases the compound's relevance in the context of sustainable chemistry and biodegradable materials processing (Seebach, Beck, Breitschuh, & Job, 2003).

Enzymatic Resolution and Synthesis

The enzymatic resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile by lipases in different solvents was studied, leading to the synthesis of (R)-GABOB and (R)-Carnitine hydrochloride. This research demonstrates the compound's potential in creating enantiomerically pure substances for pharmaceutical applications (Kamal, Khanna, & Krishnaji, 2007).

Anticancer Drug Synthesis

Amino acetate functionalized Schiff base organotin(IV) complexes, synthesized from potassium 2-{[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)]amino}-4-methyl-pentanoate, were studied for their in vitro cytotoxicity. These compounds showed significant anticancer activity, highlighting the potential of related compounds in medicinal chemistry (Basu Baul, Basu, Vos, & Linden, 2009).

Biocatalysis of Chiral Intermediates

Research on biocatalysis for producing chiral intermediates of statin drugs, such as (S)-4-chloro-3-hydroxybutanoate esters, indicates the role of methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride in synthesizing key pharmaceutical ingredients. This showcases the compound's application in the production of cholesterol-lowering drugs (Bao-quan, 2013).

properties

IUPAC Name |

methyl (3R)-4-amino-3-hydroxybutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-9-5(8)2-4(7)3-6;/h4,7H,2-3,6H2,1H3;1H/t4-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTJXLJKGLUWMY-PGMHMLKASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2633153.png)

![(2-ethoxyphenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2633159.png)

![2-cyclohexyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2633167.png)

![N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2633171.png)

![2-(2,2-Diphenylacetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2633172.png)

![5-((3,4-Difluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2633175.png)